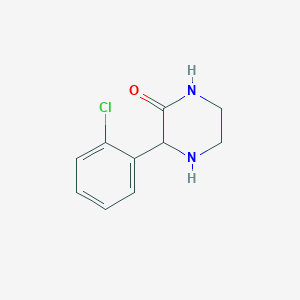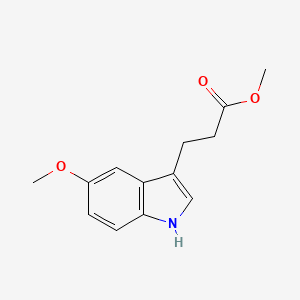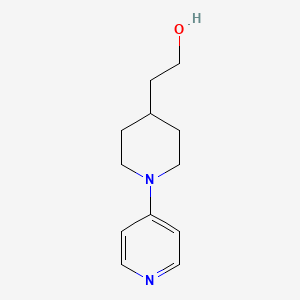
5-(4-ニトロフェニル)-N-フェニル-4,5-ジヒドロ-1,3-チアゾール-2-アミン塩酸塩
概要
説明
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
Chemistry
In chemistry, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is investigated for its potential as an antimicrobial agent. The presence of the nitrophenyl and thiazole moieties suggests that it might interact with bacterial enzymes or cell membranes, leading to antibacterial activity.
Medicine
In medicine, derivatives of thiazole compounds are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities. The specific interactions of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride with biological targets are of particular interest for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-nitrobenzaldehyde can be reacted with thiourea in the presence of a base to form the thiazole ring.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
作用機序
The mechanism of action of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
5-(4-nitrophenyl)-2-aminothiazole: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine: Lacks the nitrophenyl group, which may reduce its potential as an antimicrobial agent.
4-nitrophenylthiazole: Lacks the N-phenyl substitution, which may influence its interaction with biological targets.
Uniqueness
The combination of the nitrophenyl and phenyl groups in 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride provides a unique structural framework that enhances its chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of interactions with molecular targets, making it a compound of significant interest in various fields of research.
特性
IUPAC Name |
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S.ClH/c19-18(20)13-8-6-11(7-9-13)14-10-16-15(21-14)17-12-4-2-1-3-5-12;/h1-9,14H,10H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXNJFDNWKPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one](/img/structure/B1422808.png)










